molecular formula C7H7ClN2O2 B2936472 Methyl 4-chloro-6-methylpyrimidine-5-carboxylate CAS No. 157981-59-4

Methyl 4-chloro-6-methylpyrimidine-5-carboxylate

Cat. No.: B2936472
CAS No.: 157981-59-4
M. Wt: 186.6
InChI Key: IIMAXQZBMLWIBX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-6-methylpyrimidine-5-carboxylate typically involves the chlorination of 6-methylpyrimidine-5-carboxylic acid followed by esterification. One common method includes the reaction of 6-methylpyrimidine-5-carboxylic acid with thionyl chloride to form 4-chloro-6-methylpyrimidine-5-carbonyl chloride, which is then treated with methanol to yield the desired ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Ester hydrolysis: 4-chloro-6-methylpyrimidine-5-carboxylic acid.

    Oxidation and reduction: Pyrimidine N-oxides or dihydropyrimidines.

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-methylpyrimidine-5-carboxylate depends on its specific application. In pharmaceuticals, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, making them effective anticancer agents . The compound may also interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

  • 4-chloro-6-methylpyrimidine-5-carboxylic acid
  • 2-amino-4-chloro-6-methylpyrimidine
  • 4-chloro-6-methylpyrimidine

Comparison: Methyl 4-chloro-6-methylpyrimidine-5-carboxylate is unique due to its ester functional group, which imparts different chemical reactivity and solubility properties compared to its analogs. The ester group allows for further derivatization and modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-chloro-6-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-5(7(11)12-2)6(8)10-3-9-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMAXQZBMLWIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157981-59-4
Record name methyl 4-chloro-6-methylpyrimidine-5-carboxylate
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